

nucleophilic substitution reactions of 4-chloro-8-methylquinolin-2(1H)-one

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Compound of Interest

Compound Name: 2-chloro-7,8-dihydroquinolin-5(6H)-one

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An overview of the nucleophilic substitution reactions of 4-chloro-8-methylquinolin-2(1H)-one, a versatile scaffold for the development of novel compounds in medicinal chemistry.

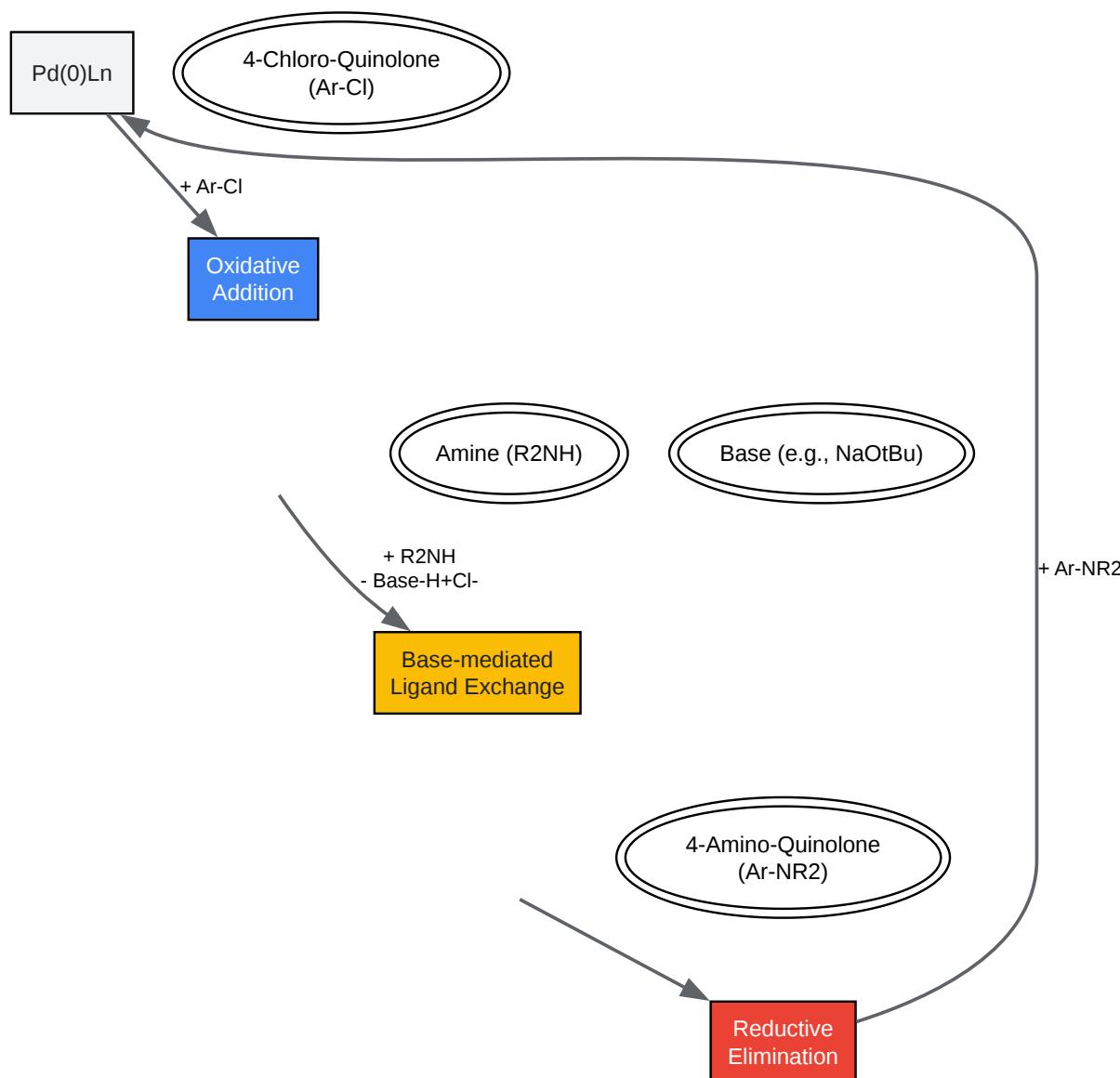
Introduction

4-chloro-8-methylquinolin-2(1H)-one is a key intermediate in the synthesis of a wide range of 4-substituted quinolin-2-one derivatives. The quinolinone core is a privileged structure found in numerous biologically active compounds, and functionalization at the C4 position is a common strategy for modulating their pharmacological properties. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups, including amino, hydrazino, azido, and sulfanyl moieties.^[1] These reactions provide access to a diverse library of molecules with potential applications in drug discovery and development.^{[2][3][4]}

This document provides detailed application notes and protocols for several key nucleophilic substitution reactions of 4-chloro-8-methylquinolin-2(1H)-one.

General Reaction Pathway

The fundamental reaction involves the displacement of the C4-chloro group by a nucleophile. The reactivity of the substrate is enhanced by the electron-withdrawing effect of the quinoline nitrogen and the adjacent carbonyl group.

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